Thalidomide-4-O-C11-NH2 (hydrochloride) is a derivative of thalidomide, a compound historically known for its sedative properties but infamous for its teratogenic effects when used during pregnancy. This compound has garnered attention in recent years due to its involvement in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells. Thalidomide-4-O-C11-NH2 (hydrochloride) functions primarily through the recruitment of cereblon (CRBN), a protein that plays a crucial role in the ubiquitin-proteasome system, which is essential for protein degradation and regulation of various cellular processes.
Thalidomide-4-O-C11-NH2 (hydrochloride) can be synthesized from thalidomide, which was originally developed in the late 1950s. The compound is classified as a pharmaceutical agent with potential applications in oncology and immunology, particularly due to its immunomodulatory effects. Its classification falls under the category of thalidomide derivatives, which are being explored for their therapeutic properties, especially in the treatment of multiple myeloma and leprosy.
The synthesis of Thalidomide-4-O-C11-NH2 (hydrochloride) typically involves several key steps:
The synthetic routes may vary based on the desired yield and purity, with some methods utilizing microwave-assisted synthesis or solvent-free conditions to improve efficiency and reduce environmental impact .
Thalidomide-4-O-C11-NH2 (hydrochloride) features a complex molecular structure characterized by:
The three-dimensional conformation of this compound plays a significant role in its biological activity, particularly regarding its interaction with cereblon .
Thalidomide-4-O-C11-NH2 (hydrochloride) can participate in various chemical reactions:
Common reagents utilized in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride .
The mechanism of action for Thalidomide-4-O-C11-NH2 (hydrochloride) primarily involves its ability to bind to cereblon, leading to the recruitment of specific E3 ubiquitin ligases. This interaction facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. Key pathways affected include those involved in cell proliferation and immune responses, making this compound a valuable tool in cancer therapy and autoimmune disease treatment .
Thalidomide-4-O-C11-NH2 (hydrochloride) exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical preparations .
Thalidomide-4-O-C11-NH2 (hydrochloride) has several significant applications in scientific research:
Thalidomide’s journey from a notorious teratogen to a cornerstone of modern targeted therapy represents one of pharmacology’s most remarkable transformations. Initially marketed in the 1950s as a sedative and antiemetic, its withdrawal following the thalidomide disaster (over 10,000 infants born with severe malformations like phocomelia) led to decades of mechanistic research [1] [6]. The critical breakthrough came in 2010 when Handa et al. identified cereblon (CRBN) as thalidomide’s primary biological target [8]. CRBN functions as a substrate receptor within the CRL4 E3 ubiquitin ligase complex, which regulates cellular protein homeostasis through ubiquitin-mediated degradation [3] [8].
Thalidomide and its derivatives (lenalidomide, pomalidomide – collectively termed IMiDs) bind CRBN, altering its substrate specificity. This enables the recruitment and degradation of "neosubstrates" like transcription factors IKZF1/3 and CK1α, explaining their efficacy in hematological malignancies such as multiple myeloma [3] [6] [8]. This mechanistic insight transformed thalidomide from a cautionary tale into a foundational component of proteolysis-targeting chimera (PROTAC) technology, where small molecules direct E3 ligases to degrade disease-causing proteins [5] [7].
Table 1: Key Milestones in Thalidomide’s Therapeutic Evolution
| Year | Discovery | Significance |
|---|---|---|
| 1957 | Marketed as sedative/antiemetic | Widespread use in pregnancy |
| 1961 | Withdrawn due to teratogenicity (limb malformations) | Global drug safety reforms initiated |
| 1998 | FDA approval for erythema nodosum leprosum | First modern therapeutic re-purposing |
| 2010 | CRBN identified as primary target | Mechanistic foundation for IMiDs/PROTACs established |
| 2014 | IMiD-induced degradation of IKZF1/3 elucidated | Rational design of CRBN-based degraders enabled |
The development of Thalidomide-4-O-C11-NH2 hydrochloride stems from systematic efforts to optimize the molecular architecture of CRBN-recruiting ligands for PROTAC applications. PROTACs are heterobifunctional molecules comprising:
The C11 spacer (11-atom alkyl chain) attached at the 4-position of the thalidomide phthalimide ring was engineered to address critical limitations of earlier derivatives:
This modification preserves high-affinity binding to CRBN while minimizing interactions with off-target proteins, a significant advance over non-specific first-generation IMiDs [8] [10].
Table 2: Impact of Linker Design on PROTAC Performance
| Linker Characteristic | Shorter/Alkyl Linker (e.g., C2-C6) | C11-Linker with Terminal Amide (HCl salt) |
|---|---|---|
| Length/Flexibility | Limited spatial reach | Optimal reach for ternary complex formation |
| Hydrophobicity | High (aggregation risk) | Moderate (improved solubility) |
| Conjugation Versatility | Limited functional groups | High (amine allows diverse chemistry) |
| CRBN Binding Affinity | Maintained but steric hindrance likely | Maintained with reduced steric clashes |
| Solubility/Handling | Often poor | Enhanced by hydrochloride salt form |
Thalidomide-4-O-C11-NH2 hydrochloride serves as a versatile CRBN-recruiting warhead in PROTAC design. Its significance lies in enabling the degradation of proteins previously considered "undruggable" by conventional small-molecule inhibitors (e.g., transcription factors, scaffolding proteins) [4] [5] [7]. Key research applications include:
The terminal amine allows straightforward conjugation to diverse target-binding ligands via solid-phase synthesis or click chemistry, accelerating PROTAC library synthesis and optimization [2] [4] [10]. This compound has become a standardized building block in academia and industry (e.g., Arvinas, C4 Therapeutics) for developing next-generation degraders, with several derivatives entering clinical trials [5] [7].
Table 3: Research Applications of Thalidomide-4-O-C11-NH2 Hydrochloride-Based PROTACs
| Target Protein | Disease Relevance | PROTAC Example | Degradation Efficiency (DC₅₀) | Key Outcome |
|---|---|---|---|---|
| SHP2 | RAS-driven cancers | ZB-S-29 | 6.02 nM | Inhibition of oncogenic signaling |
| BTK | B-cell malignancies | ARV-471 derivatives | < 10 nM | Enhanced apoptosis in leukemia cells |
| BRD4 | AML, solid tumors | ARV-825 derivatives | ~1-5 nM | Suppression of MYC transcription |
| ERRα | Breast cancer | Patent examples | Sub-µM | Inhibition of tumor metabolism |
| Tau | Alzheimer’s disease | Preclinical | ~100 nM | Clearance of neurofibrillary tangles |
Concluding Perspective
Thalidomide-4-O-C11-NH2 hydrochloride epitomizes the rational transformation of a once-infamous molecule into a precision tool for chemical biology. Its optimized linker design bridges historical understanding of CRBN pharmacology with cutting-edge PROTAC applications, enabling researchers to systematically dismantle pathogenic proteins previously beyond therapeutic reach. As PROTAC technology advances toward broader clinical validation, this derivative remains instrumental in expanding the druggable proteome.
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: